An In-depth Technical Guide to tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
Introduction: The Azepane Scaffold and the Role of Boc Protection
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of saturated heterocycles is paramount for the development of novel therapeutics. Among these, the azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, has emerged as a privileged scaffold. Its conformational flexibility allows it to mimic β-turns and engage with biological targets in unique three-dimensional space, making it a valuable component in the design of drugs targeting the central nervous system (CNS), as well as anti-inflammatory and anti-cancer agents.[1]
This guide focuses on a key derivative, tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate , also commonly known as N-Boc-azepane or N-Boc-hexahydroazepine. This compound represents the foundational azepane core, where the nitrogen atom's reactivity is temporarily masked by a tert-butoxycarbonyl (Boc) protecting group.
The Boc group is a cornerstone of modern organic synthesis.[2] Its introduction renders the otherwise reactive secondary amine inert to a wide range of nucleophilic and basic conditions. Crucially, it can be removed under mild acidic conditions, often with volatile byproducts, allowing for the selective unmasking of the amine at a desired point in a synthetic sequence. This "on/off" control of reactivity makes N-Boc-azepane an indispensable building block for constructing more complex, pharmacologically active molecules.[3]
This document provides a comprehensive technical overview of the structure, synthesis, and application of tert-butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, designed for researchers, chemists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The fundamental structure consists of the saturated seven-membered azepane ring N-substituted with the sterically bulky tert-butoxycarbonyl group.
Diagram 1: Chemical Structure of tert-Butyl azepane-1-carboxylate
Caption: Structure of tert-Butyl azepane-1-carboxylate.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl azepane-1-carboxylate | [3] |
| Synonyms | N-Boc-azepane, N-Boc-hexahydroazepine, N-Boc-hexamethyleneimine | [3] |
| CAS Number | 123387-52-0 | [3] |
| Molecular Formula | C₁₁H₂₁NO₂ | [3] |
| Molecular Weight | 199.29 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Purity | ≥95% | [5] |
| Storage | 2-8°C, under inert atmosphere | [4][6] |
Structural Elucidation via Spectroscopic Methods
The identity and purity of tert-butyl azepane-1-carboxylate are routinely confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum (in CDCl₃), the molecule exhibits characteristic signals corresponding to the protons of the Boc group and the azepane ring. Due to the conformational flexibility of the seven-membered ring and potential hindered rotation around the N-C(O) amide bond, some proton signals, particularly those on the carbons adjacent to the nitrogen (C2 and C7), may appear as broad multiplets.
-
δ ≈ 3.4 ppm (multiplet, 4H): These signals correspond to the methylene protons on the carbons alpha to the nitrogen atom (-N-CH₂ -).
-
δ ≈ 1.6-1.7 ppm (multiplet, 8H): This region contains the overlapping signals for the remaining methylene protons of the azepane ring (-CH₂-CH₂ -CH₂ -CH₂ -CH₂-).
-
δ ≈ 1.45 ppm (singlet, 9H): This sharp, intense singlet is the hallmark signal of the nine equivalent protons of the tert-butyl group of the Boc protector.[7]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule.
-
δ ≈ 155-156 ppm: The signal for the carbonyl carbon of the carbamate group (-N-C =O).[8]
-
δ ≈ 79-80 ppm: The quaternary carbon of the tert-butyl group (-O-C (CH₃)₃).[8]
-
δ ≈ 45-47 ppm: Signals corresponding to the two carbons of the azepane ring adjacent to the nitrogen (C H₂-N-C H₂).
-
δ ≈ 27-30 ppm: Resonances for the other four methylene carbons of the azepane ring.
-
δ ≈ 28.5 ppm: The intense signal from the three equivalent methyl carbons of the tert-butyl group (-C(C H₃)₃).[8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under Electrospray Ionization (ESI) conditions, the molecule is typically observed as its protonated form [M+H]⁺.
-
Calculated m/z for [C₁₁H₂₁NO₂ + H]⁺: 200.1645
-
Calculated m/z for [C₁₁H₂₁NO₂ + Na]⁺: 222.1465
Fragments corresponding to the loss of the tert-butyl group (-57 Da) or the entire Boc group (-100 Da) are also commonly observed, further confirming the structure.
Synthesis Protocol and Mechanistic Rationale
The most direct and widely used method for the preparation of tert-butyl azepane-1-carboxylate is the N-protection of commercially available azepane (also known as hexamethyleneimine) using di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the azepane ring attacks one of the electrophilic carbonyl carbons of the (Boc)₂O. This addition forms an unstable tetrahedral intermediate. The intermediate then collapses, expelling a stable leaving group, tert-butyl carbonate. This leaving group is basic enough to deprotonate the now-positively charged nitrogen, yielding the final N-Boc protected product. The tert-butyl carbonate subsequently decomposes into carbon dioxide and tert-butanol. The presence of a mild base like triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) is often used to neutralize the acid generated during the reaction and drive it to completion.[9]
Diagram 2: Synthesis Workflow of N-Boc-azepane
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